4,5-Bis(benzyloxy)-2-bromobenzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 400.26 g/mol. This compound is classified as an aromatic nitrile due to the presence of a cyano group () attached to a brominated benzene ring, which is further substituted with two benzyloxy groups. Its structure allows for various applications in organic synthesis and medicinal chemistry.
4,5-Bis(benzyloxy)-2-bromobenzonitrile falls under the category of brominated aromatic compounds and nitriles, which are known for their utility in synthetic organic chemistry. The presence of benzyloxy substituents enhances its reactivity and solubility in organic solvents.
The synthesis of 4,5-bis(benzyloxy)-2-bromobenzonitrile typically involves multiple steps, including bromination and alkylation reactions. A common method includes:
The molecular structure of 4,5-bis(benzyloxy)-2-bromobenzonitrile features:
C1=CC(=C(C=C1Br)OC2=CC=CC=C2)OC
ZLOXMSNKPDWMEF-ZIFCJYIRSA-N
4,5-Bis(benzyloxy)-2-bromobenzonitrile can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism by which 4,5-bis(benzyloxy)-2-bromobenzonitrile exerts its effects (if applicable) typically involves its reactivity as an electrophile or nucleophile in synthetic pathways. The presence of multiple functional groups allows it to engage in diverse chemical transformations that can lead to biologically active compounds.
While specific biological mechanisms are not extensively documented for this compound, its structural analogs often show activity against various biological targets, particularly in cancer research and drug development.
4,5-Bis(benzyloxy)-2-bromobenzonitrile finds applications primarily in:
This compound exemplifies the versatility of brominated aromatic nitriles in both academic research and industrial applications, highlighting its significance in advancing chemical synthesis methodologies.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: